molecular formula C14H21NO2 B3460885 2-(4-ethylphenoxy)-N-isobutylacetamide

2-(4-ethylphenoxy)-N-isobutylacetamide

Cat. No.: B3460885
M. Wt: 235.32 g/mol
InChI Key: QQTWUHYSASGICG-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-isobutylacetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a 4-ethyl moiety and an isobutylamine side chain. Its structure combines lipophilic (4-ethylphenoxy) and polar (acetamide) groups, enabling interactions with diverse biological targets.

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2-methylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-4-12-5-7-13(8-6-12)17-10-14(16)15-9-11(2)3/h5-8,11H,4,9-10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTWUHYSASGICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s functional groups and physicochemical properties are compared below with key analogs from peer-reviewed literature and pharmacopeial standards.

Pharmacopeial Standards for Phenoxy Derivatives

lists related phenoxy compounds, such as 1-(4-ethylphenoxy)-3-(isopropylamino)propan-2-ol (Compound b), which are structurally distinct but share functional group motifs .

  • Functional Group Comparison :
Compound Key Functional Groups Biological Relevance
2-(4-Ethylphenoxy)-N-isobutylacetamide Acetamide, 4-ethylphenoxy Potential enzyme inhibition or receptor modulation
1-(4-Ethylphenoxy)-3-(isopropylamino)propan-2-ol Amino alcohol, phenoxy Beta-adrenergic activity (common in bronchodilators)
  • Physicochemical Standards: pH Stability: Pharmacopeial tests for phenoxy derivatives (e.g., pH 4.5–6.5 in 20 mg/mL solutions) suggest moderate acidity, aligning with the acetamide’s expected stability in similar ranges . Loss on Drying: Analogous compounds require stringent drying conditions (e.g., vacuum at 65°C for 2 hours), implying hygroscopicity concerns for the target compound .

Activity and Selectivity Trends

  • Benzamide Derivatives (1a–c) : Demonstrated moderate to high binding affinity for kinase targets in preliminary assays (IC₅₀ ~5–20 μM) due to aromatic stacking interactions .
  • Amino Alcohol Derivatives (e.g., Compound b): Exhibit adrenergic receptor selectivity (β1/β2 ratio >10), contrasting with the acetamide’s hypothesized non-receptor-mediated mechanisms .

Research Implications and Limitations

  • Gaps in Data: Direct pharmacological studies on 2-(4-ethylphenoxy)-N-isobutylacetamide are absent in the provided evidence; comparisons rely on structural extrapolation.
  • Key Advantages: The compound’s simpler acetamide backbone may offer synthetic scalability over benzamide or amino alcohol analogs.
  • Validation Needs : Experimental profiling of solubility, stability, and target engagement is required to confirm hypotheses derived from analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylphenoxy)-N-isobutylacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-ethylphenoxy)-N-isobutylacetamide

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